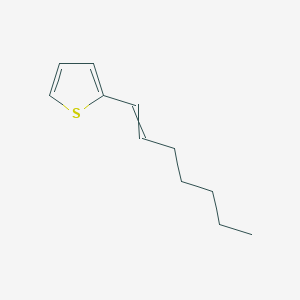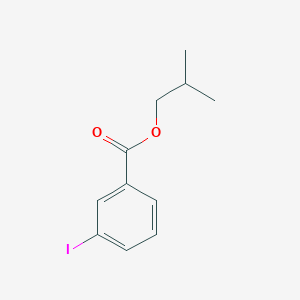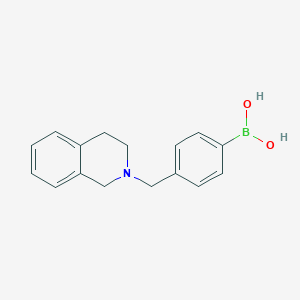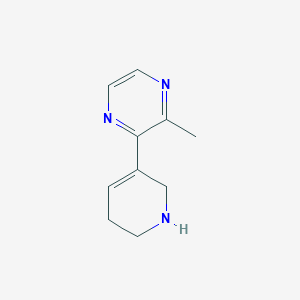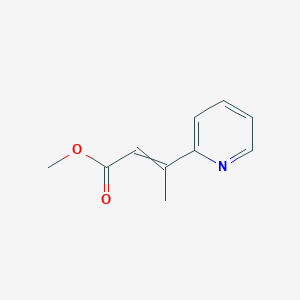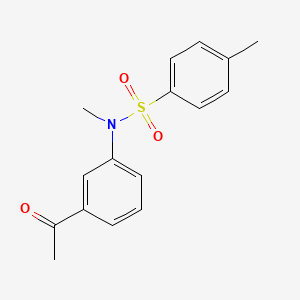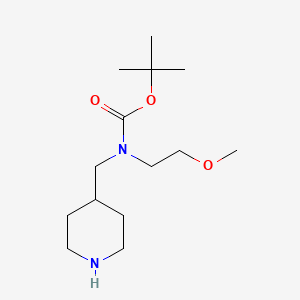
tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring, a methoxyethyl group, and a carbamate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methoxyethyl group through nucleophilic substitution reactions.
Carbamate Formation: The functionalized piperidine is then reacted with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization or chromatography to obtain the pure product.
化学反应分析
Types of Reactions
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate ester can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted piperidine derivatives.
科学研究应用
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes.
相似化合物的比较
Similar Compounds
- N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid methyl ester
- N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid ethyl ester
Uniqueness
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H28N2O3 |
|---|---|
分子量 |
272.38 g/mol |
IUPAC 名称 |
tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(9-10-18-4)11-12-5-7-15-8-6-12/h12,15H,5-11H2,1-4H3 |
InChI 键 |
DQNCOEAPMNVORR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


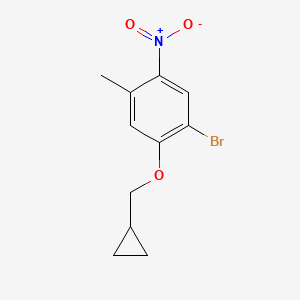


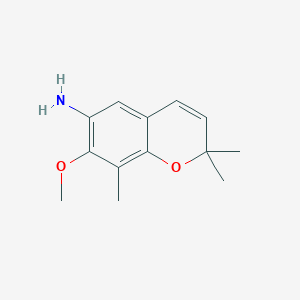
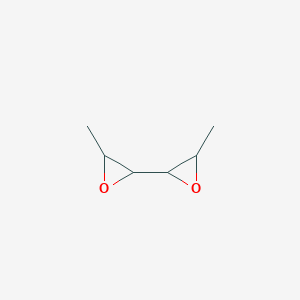
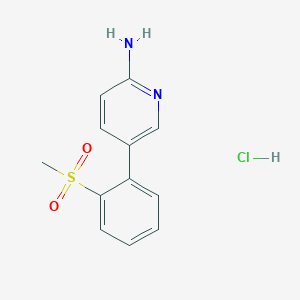
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
